(R)-Bupropion D-Tartaric Acid Salt is a chemical compound primarily recognized for its role as an antidepressant and a smoking cessation aid. It belongs to the aminoketone class of drugs, functioning primarily as a selective inhibitor of dopamine uptake. This compound is characterized by its solid white appearance and has a melting point ranging from 153 to 157 degrees Celsius. It is soluble in solvents such as dimethyl sulfoxide and methanol, making it versatile for various applications in pharmaceutical formulations .
(R)-Bupropion D-Tartaric Acid Salt is derived from bupropion, which is synthesized through various chemical methods. The compound's specific salt form enhances its pharmacological properties and stability, making it suitable for therapeutic use. The compound is cataloged under CAS number 849797-12-2 and has a molecular weight of approximately 389.83 g/mol .
This compound is classified under several categories:
The synthesis of (R)-Bupropion D-Tartaric Acid Salt can be achieved through various chemical pathways. A notable method involves the reaction of racemic bupropion with tartaric acid, leading to the formation of the desired salt. This process typically requires careful control of reaction conditions to ensure stereoselectivity and yield purity.
(R)-Bupropion D-Tartaric Acid Salt participates in several chemical reactions relevant to its function:
The synthesis reactions are typically monitored using high-performance liquid chromatography coupled with mass spectrometry to ensure product identification and quantification .
(R)-Bupropion D-Tartaric Acid Salt acts primarily as a dopamine-norepinephrine reuptake inhibitor (DNRI). This mechanism involves blocking the reabsorption of dopamine and norepinephrine in the brain, thus increasing their availability in the synaptic cleft. This action leads to enhanced mood regulation and decreased cravings associated with smoking cessation.
(R)-Bupropion D-Tartaric Acid Salt has several scientific applications:
The synthesis of enantiomerically pure (R)-bupropion relies on chiral resolution and asymmetric catalysis. Commercial synthesis typically begins with racemic bupropion free base, followed by diastereomeric salt formation using D-tartaric acid as the resolving agent. This process exploits the differential solubility of (R)- and (S)-bupropion D-tartrate salts in ethanol/water mixtures, achieving ≥98% enantiomeric excess (ee) after recrystallization [2] [8].
Alternative catalytic routes employ Sharpless asymmetric hydroxylation or ruthenium-photocatalyzed reductive coupling to construct the chiral α-aminoketone core. For example, Ru(bpy)₃(PF₆)₂ with a chiral Sc(III)-N,N′-dioxide complex enables enantioselective reductive coupling of 3-chloropropiophenone precursors, yielding (R)-bupropion intermediates with 94% ee [7] [9]. Metal-catalyzed methods face challenges in scaling due to catalyst costs but offer higher atom economy (up to 40% yield improvement vs. resolution) [9].
Table 1: Enantioselective Synthesis Methods Comparison | Method | Chiral Control Element | Max ee (%) | Yield (%) | Scalability |
---|---|---|---|---|---|
Diastereomeric Salt Formation | D-Tartaric acid crystallization | 99.5 | 60-65 | Industrial (current) | |
Ru-Photoredox Catalysis | Chiral Lewis acid complex | 94 | 85 | Pilot scale | |
Enzymatic Reduction | Ketoreductase enzymes | >99 | 75 | Lab scale |
Salt formation between (R)-bupropion free base and D-tartaric acid is governed by supersaturation control and solvent polarity. Optimal crystallization occurs in ethanol/water (85:15 v/v) at 5°C, producing acicular crystals with uniform particle size (50-100 µm). This solvent system maximizes yield (92%) while minimizing tartrate co-precipitation impurities [2] [8].
Critical parameters include:
Table 2: Solvent System Performance for Salt Crystallization | Solvent Ratio (EtOH:H₂O) | Yield (%) | ee (%) | Particle Morphology | Hygroscopicity |
---|---|---|---|---|---|
100:0 | 78 | 97.2 | Irregular aggregates | High | |
85:15 | 92 | 99.5 | Acicular needles | Low | |
70:30 | 85 | 98.7 | Prismatic | Moderate |
(R)-Bupropion D-tartrate degrades via oxidative pathways (amide formation) and moisture-mediated racemization. Stabilization approaches include:
Degradation kinetics follow zero-order kinetics for racemization (k = 0.12 mg/month) and first-order for oxidative degradation (k = 0.008/day) at 25°C. Arrhenius modeling predicts 24-month stability when stored below 30°C with ≤10% moisture content [5].
Table 3: Solid-State Stability Under Stress Conditions | Condition | Major Degradant | % Racemization | Tartrate Dissociation |
---|---|---|---|---|
40°C/75% RH (1 month) | 3-Chlorobenzoic acid | 1.8% | 4.2% | |
60°C/dry (1 month) | Bupropion amide dimer | 0.9% | 0.3% | |
25°C/30% RH (3 months) | None detected | 0.2% | <0.1% |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6